1-T-Butyl-6-fluorobenzoimidazole

Descripción

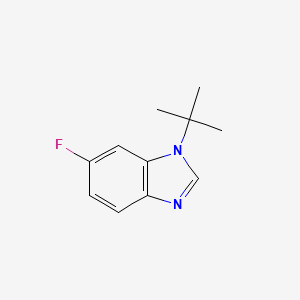

Structure

3D Structure

Propiedades

IUPAC Name |

1-tert-butyl-6-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPCNQYYHVKHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614266 | |

| Record name | 1-tert-Butyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-71-2 | |

| Record name | 1-(1,1-Dimethylethyl)-6-fluoro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 T Butyl 6 Fluorobenzoimidazole Derivatives

Influence of the tert-Butyl Substituent on Molecular Interactions and Biological Potency

The substituent at the N1 position of the benzimidazole (B57391) scaffold plays a crucial role in determining the biological activity of the resulting derivatives. nih.govnih.gov The introduction of a bulky tert-butyl group at this position can significantly influence the compound's pharmacological profile through a combination of steric and electronic effects. The size and three-dimensional shape of the tert-butyl group can dictate the molecule's ability to fit into the binding pocket of a biological target. unina.it This steric hindrance can either enhance binding by promoting a favorable conformation or diminish it by preventing optimal interaction.

Role of Fluorine Substitution in Modulating Biological Activity and Electronic Properties

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance their biological properties. nih.govresearchgate.net Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly impact a molecule's potency, metabolic stability, and membrane permeability. researchgate.netnih.gov In the context of benzimidazole derivatives, fluorine substitution has been shown to be a key factor in modulating their biological activity. nih.govresearchgate.net The replacement of a carbon-hydrogen bond with a carbon-fluorine bond is thought to increase metabolic stability and improve the compound's ability to cross cell membranes. nih.gov

Studies have shown that fluoro-substituted benzimidazole derivatives exhibit significant antimicrobial and antiproliferative activities. researchgate.netacgpubs.org The presence of an electron-withdrawing fluorine atom on a phenyl side chain attached to the benzimidazole moiety has been observed to increase the antimicrobial activity of the compounds. acgpubs.org Furthermore, the strategic placement of fluorine can lead to more favorable interactions with protein side chains, thereby imparting higher binding affinity. nih.gov

Electronic Effects of Fluorine in Benzimidazole Systems

The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect, which can significantly alter the electronic properties of the benzimidazole scaffold. acs.org This electronic perturbation can influence the acidity of the N-H proton of the imidazole (B134444) ring. For instance, a quantum chemical assessment of benzimidazolyl-substituted nitronyl nitroxides revealed that the introduction of fluorine atoms into the benzene (B151609) ring enhances the acidity of these compounds by more than five orders of magnitude. acs.org This increased acidity can affect how the molecule ionizes at physiological pH, which in turn can impact its solubility, cell permeability, and interaction with biological targets. The modification of the electronic landscape of the benzimidazole ring by fluorine substitution can also influence the molecule's ability to participate in crucial interactions like hydrogen bonding and π-π stacking, which are often vital for high-affinity binding to receptors and enzymes. unina.itresearchgate.net

Positional Isomerism and its Impact on Structure-Activity Profiles

The position of the fluorine substituent on the benzimidazole ring or on an attached phenyl group can have a dramatic impact on the biological activity profile of the resulting isomers. Research has demonstrated that the antimicrobial activity of fluorinated benzimidazole derivatives is affected by the position of the fluorine atom, suggesting different binding affinities for the various isomers. acgpubs.org

A study on 2-(fluorophenyl)-benzimidazole derivatives found that the meta-fluoro substituted isomer was the most potent antibacterial agent against B. subtilis. acgpubs.org In another study, the presence of an electronegative atom like chlorine at the 9-position of a tetrahydropyrimidobenzimidazole derivative was shown to increase its binding activity to the corticotropin-releasing factor-1 (CRF-1) receptor. nih.gov Similarly, for a series of SERCA2a activators, fluorination at the C7 position of a benzimidazole analog resulted in significant inhibition of ATPase activity, indicating that subtle changes in ring electronics due to substituent placement can dramatically influence biological modulation. acs.org These findings underscore the critical importance of positional isomerism in the design of potent and selective benzimidazole-based therapeutic agents.

Scaffold Optimization Strategies and R-Group Variation for Enhanced Bioactivity

The benzimidazole scaffold is a versatile platform for drug discovery, offering multiple positions for chemical modification to optimize biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus significantly influence the pharmacological properties of these compounds. nih.govnih.gov The biological properties of the benzimidazole system are strongly influenced by substitutions at the N-1 and C-2 positions, with the N-1 position in particular being able to positively influence chemotherapeutic efficacy. acs.org

The process of scaffold optimization involves the systematic variation of different R-groups at these key positions to enhance potency, selectivity, and pharmacokinetic properties. For example, in the development of anti-inflammatory agents, it was noted that the substitution of a benzyl (B1604629) group at the 1-position enhanced the anti-inflammatory action. nih.gov

Modifications at the Benzimidazole C2, C5, and C6 Positions

The C2, C5, and C6 positions of the benzimidazole ring are particularly amenable to substitution for the purpose of modulating biological activity. For instance, in the context of anti-inflammatory benzimidazoles, the substitution of an anacardic acid moiety at the C2 position leads to COX-2 inhibition, while a 5-carboxamide or sulfamoyl substitution results in cannabinoid receptor antagonism. nih.govnih.gov

The following table provides examples of antimicrobial activity for some substituted benzimidazole derivatives.

| Compound | Substituent at C2 | Substituent at C5 | Test Organism | MIC (µg/mL) | Reference |

| 14 | m-fluorophenyl | H | B. subtilis | 7.81 | acgpubs.org |

| 18 | m-fluorophenyl | CH₃ | Gram-negative bacteria | 31.25 | acgpubs.org |

| 18 | m-fluorophenyl | CH₃ | B. subtilis | 7.81 | acgpubs.org |

Stereochemical Considerations in Benzimidazole SAR Development

The three-dimensional arrangement of atoms, or stereochemistry, can be a critical determinant of a molecule's biological activity. In the development of benzimidazole-based drugs, it is essential to consider the potential for stereoisomerism and its impact on drug-receptor interactions. Even subtle differences in the spatial orientation of functional groups can lead to significant variations in binding affinity and efficacy.

For example, (S)-2-(α-hydroxyethyl)benzimidazole presents a configurationally stable chiral center directly attached to the heterocycle, making it a useful building block in stereoselective synthesis. researchgate.net In another instance, a study on benzimidazole derivatives as potential therapeutics for trichinellosis revealed that methanimines containing a thiophene (B33073) moiety were more effective than their hydrazone counterparts, highlighting the importance of the linker's stereoelectronic properties. mdpi.com The ability of a molecule to adopt a specific conformation to fit into a receptor's binding site is often crucial for its activity. Therefore, controlling the stereochemistry of substituents on the benzimidazole scaffold is a key strategy for developing potent and selective therapeutic agents.

Computational and Theoretical Investigations of 1 T Butyl 6 Fluorobenzoimidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a widely used computational method in pharmaceutical and medicinal chemistry for studying the electronic structure of molecules. researchgate.netnih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for analyzing pharmaceutically relevant molecules like fluorobenzimidazoles. researchgate.net DFT applications can elucidate the electronic driving forces behind molecular interactions, predict reactive sites, and provide a basis for understanding a compound's stability and reactivity. mdpi.comnih.govresearchgate.net

In the context of fluorobenzimidazole derivatives, DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. researchgate.net These calculations are crucial for understanding how the introduction of substituents, such as the t-butyl and fluoro groups, influences the electronic environment of the benzimidazole (B57391) core. The accuracy of DFT results relies heavily on the appropriate selection of functionals and basis sets, which are chosen to best represent the chemical system being studied. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. malayajournal.org A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarizable and reactive. malayajournal.org For fluorobenzimidazole derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack and provide insights into potential charge transfer interactions within the molecule. malayajournal.orgresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzimidazole Derivative

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.3 to -6.5 | Represents the electron-donating capacity. |

| LUMO Energy | -1.2 to -2.0 | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 3.3 to 5.3 | Indicates chemical reactivity and kinetic stability. malayajournal.org |

Note: This table provides a range of typical values for benzimidazole derivatives as specific experimental or calculated values for 1-T-Butyl-6-fluorobenzoimidazole are not available in the provided sources. The actual values would be determined through specific DFT calculations.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery, molecular docking is a particularly valuable method for predicting how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme.

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. This computational approach is widely used in drug discovery to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. nih.govnih.gov For benzimidazole derivatives, which are known to interact with various biological targets like enzymes and receptors, docking studies can reveal key binding interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov

The process involves generating a three-dimensional structure of the ligand and the target protein, followed by a search algorithm that explores possible binding poses. These poses are then scored based on a function that estimates the binding free energy. Studies on various benzimidazole derivatives have shown their potential to bind to targets such as cyclooxygenase (COX) enzymes, viral proteins, and receptors involved in pain and inflammation. nih.gov

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For substituted benzimidazoles, the orientation of the substituents relative to the benzimidazole ring system can significantly impact its ability to fit into a protein's binding site. pnas.org

Computational methods, often in combination with experimental techniques like NMR spectroscopy, are used to explore the conformational landscape of flexible molecules. rsc.org For a compound like this compound, analysis would focus on the rotational freedom around the bond connecting the t-butyl group to the imidazole (B134444) nitrogen and any potential puckering of the heterocyclic ring. Understanding the preferred conformation is essential for designing effective ligands, as the molecule must adopt a specific shape to interact favorably with its biological target. pnas.orgethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.combiointerfaceresearch.com By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized analogs. researchgate.net

QSAR studies on benzimidazole derivatives have been conducted to understand the structural requirements for various biological activities, including antifungal, antibacterial, and antiviral effects. nih.govijpsr.combiointerfaceresearch.com These models are built using a "training set" of compounds with known activities. nih.govresearchgate.net Molecular descriptors, which are numerical representations of a molecule's properties (e.g., lipophilicity, electronic properties, size, and shape), are calculated for each compound. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that correlates these descriptors with biological activity. nih.govresearchgate.net The predictive power of the resulting model is then evaluated using an external "test set" of compounds. nih.gov QSAR analyses have revealed that properties like lipophilicity (logP), dipole moment, and surface area can be key determinants of the inhibitory activity of benzimidazole derivatives. nih.govresearchgate.net

Table 2: Components of a Typical QSAR Model for Benzimidazole Derivatives

| Component | Description | Example Descriptors |

| Dependent Variable | The biological activity being modeled. | Minimum Inhibitory Concentration (MIC), IC50 |

| Independent Variables | Calculated molecular properties. | Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG), Topological Polar Surface Area (TPSA). nih.govijpsr.com |

| Statistical Method | The algorithm used to create the correlation. | Multiple Linear Regression (MLR), Neural Networks (NN). nih.govbiointerfaceresearch.com |

| Validation | Methods to assess the model's robustness and predictive ability. | Leave-one-out cross-validation, external test set validation. nih.gov |

Development of 2D and 3D QSAR Models for Benzimidazole Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For benzimidazole derivatives, including this compound, both 2D and 3D QSAR models are developed to understand how structural modifications influence their therapeutic effects.

2D QSAR models utilize descriptors calculated from the two-dimensional representation of the molecule, such as topological indices and physicochemical properties. These models are computationally less intensive and provide a broad overview of the structure-activity landscape.

3D QSAR methods, on the other hand, consider the three-dimensional conformation of the molecule. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate 3D fields around the molecule that represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. These models offer a more detailed and spatially accurate prediction of biological activity.

The development of these models for benzimidazole derivatives allows for the virtual screening of large compound libraries and the rational design of new analogues with potentially enhanced activity.

Prediction of Biological Activity Profiles from Molecular Descriptors

The biological activity of a compound is intrinsically linked to its chemical structure. zsmu.edu.ua This principle allows for the prediction of a substance's biological effects based on its structural formula, even before synthesis. zsmu.edu.ua Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are fundamental to this predictive process.

For this compound, a variety of molecular descriptors can be calculated. These include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

By employing statistical methods and machine learning algorithms, these descriptors are used to build predictive models for various biological activities, including antineoplastic, antibacterial, and analgesic effects. zsmu.edu.ua Virtual screening of compounds like S-derivatives of (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines has shown promise in identifying non-toxic compounds with potential antineoplastic activity. zsmu.edu.ua This in silico approach helps in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. zsmu.edu.ua

Table 1: Examples of Molecular Descriptors and Their Significance

| Descriptor Category | Example Descriptor | Significance |

| Topological | Wiener Index | Relates to branching and compactness of the molecule. |

| Geometrical | Molecular Surface Area | Influences solubility and transport properties. |

| Electronic | Dipole Moment | Affects intermolecular interactions and receptor binding. |

| Physicochemical | LogP | Indicates the lipophilicity and membrane permeability. |

Aromaticity Analysis in Fluorobenzimidazole Systems

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. github.ionih.gov It involves placing a "ghost" atom (a probe with no nucleus or electrons) at a specific point, typically the geometric center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). github.ionih.gov The calculated magnetic shielding at this point provides a measure of the induced ring current, a hallmark of aromaticity. github.io

Negative NICS values are indicative of a diatropic ring current, which signifies aromaticity .

Positive NICS values suggest a paratropic ring current, characteristic of antiaromaticity .

NICS values close to zero imply a non-aromatic system.

For fluorobenzimidazole systems, NICS calculations can reveal how the electron-withdrawing nature of the fluorine atom and the electronic properties of the imidazole ring modulate the aromaticity of both the benzene (B151609) and imidazole rings. Studies on similar systems have shown that substituent effects can significantly alter the aromaticity. nih.gov For instance, the position of a substituent on a ring can be crucial in tuning its aromatic character. mdpi.com

Table 2: Illustrative NICS(1)zz Values for Aromaticity Assessment

| Compound | NICS(1)zz (ppm) | Aromaticity |

| Benzene | -29.9 | Aromatic |

| Cyclobutadiene | +18.3 | Antiaromatic |

| Cyclohexane | -2.2 | Non-aromatic |

| Note: These are representative values and the actual calculated values for this compound would require specific computational analysis. |

Electron Delocalization and Aromatic Character Evaluation

Electron delocalization is a fundamental manifestation of aromaticity, contributing to the stability of cyclic conjugated systems. nih.gov Various theoretical indices are used to evaluate the extent of electron delocalization and, consequently, the aromatic character of a molecule.

Several methods are employed to assess electron delocalization:

Aromatic Fluctuation Index (FLU): This index measures the fluctuation of electronic charge between adjacent atoms in a ring, providing insight into the uniformity of electron distribution. researchgate.net

Para-Delocalization Index (PDI): PDI quantifies the electron sharing between para-related atoms in a six-membered ring and is considered a reliable indicator of aromaticity. mdpi.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions provide a graphical representation of electron localization in the molecule, helping to visualize bonding and delocalization patterns. chemrxiv.org

Pharmacological and Biological Research Applications of 1 T Butyl 6 Fluorobenzoimidazole

Antimicrobial Research of Benzimidazole (B57391) Derivatives

Benzimidazole derivatives have been extensively investigated for their broad-spectrum antimicrobial properties. The core structure mimics natural purines, allowing for interaction with various biological targets in microorganisms. The incorporation of fluorine into the benzimidazole ring is a known strategy to enhance the antimicrobial efficacy of these compounds. acgpubs.orgacgpubs.org

In Vitro Antibacterial Activity against Pathogenic Strains

Research into fluorinated benzimidazole derivatives has demonstrated their potential as antibacterial agents against a range of pathogenic bacteria. While specific data for 1-T-Butyl-6-fluorobenzoimidazole is not extensively detailed in the available literature, studies on analogous structures provide significant insights. For instance, a fluorinated benzimidazole derivative, TFBZ, has shown potent antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4 μg/mL and a minimum bactericidal concentration (MBC) of 8 μg/mL. frontiersin.org This compound demonstrated irreversible time-dependent killing of MRSA. frontiersin.org

Studies on other fluorinated benzimidazoles have shown that their activity is influenced by the position of the fluorine atom. acgpubs.org For example, certain 2-(m-fluorophenyl)-benzimidazole derivatives exhibit good activity against Bacillus subtilis with a MIC value of 7.81 μg/mL. acgpubs.org The presence of a trifluoromethyl group in some fluorobenzoylthiosemicarbazides, which are related structures, resulted in activity against both reference and pathogenic MRSA strains with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes.

Table 1: In Vitro Antibacterial Activity of Selected Fluorinated Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| TFBZ | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | frontiersin.org |

| 2-(m-fluorophenyl)-benzimidazole derivative | Bacillus subtilis | 7.81 | acgpubs.org |

| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazide | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.82 - 31.25 | nih.gov |

In Vitro Antifungal Activity against Fungal Strains

The antifungal potential of benzimidazole derivatives is well-documented, and fluorination has been shown to enhance this activity. acgpubs.orgnih.gov While specific studies on this compound are limited, research on related compounds indicates promising results. For example, some benzimidazole phenylhydrazone derivatives have been synthesized and evaluated for their antifungal properties against phytopathogenic fungi. mdpi.com

In a study of various benzimidazole derivatives, compounds with specific alkyl substitutions demonstrated broad-spectrum antifungal activity, affecting species of Candida that are resistant to common antifungal drugs like fluconazole. nih.gov The structure-activity relationship (SAR) studies of fluorinated benzimidazoles suggest that substitutions on the benzimidazole core play a crucial role in determining the antifungal potency. acgpubs.org For instance, a methyl group at position 5 of the benzimidazole ring has been suggested to be favorable for significant activity against Candida parapsilosis. acgpubs.org

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1-nonyl-1H-benzo[d]imidazole | Candida spp. | 0.5 - 256 | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Candida spp. | 2 - 256 | nih.gov |

| Benzimidazole Phenylhydrazone (6f) | Rhizoctonia solani | 1.20 (EC50) | mdpi.com |

| Benzimidazole Phenylhydrazone (6f) | Magnaporthe oryzae | 1.85 (EC50) | mdpi.com |

Antitubercular Activity Research (e.g., Mycobacterium tuberculosis H37Rv strain, Mtb-FtsZ targeting)

Tuberculosis remains a significant global health threat, necessitating the development of new antitubercular agents. Benzimidazole derivatives have emerged as a promising class of compounds in this area. researchgate.net Research has been conducted on their activity against the virulent Mycobacterium tuberculosis H37Rv strain. nih.govnih.gov

A key target for antitubercular drugs is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is essential for bacterial cell division. nih.govfrontiersin.org Inhibition of FtsZ polymerization disrupts septum formation and leads to bacterial cell death. nih.gov Several novel trisubstituted benzimidazoles have been designed and shown to inhibit Mtb FtsZ assembly in a dose-dependent manner. nih.gov These compounds exhibit promising minimum inhibitory concentration (MIC) values against the Mtb H37Rv strain. nih.gov Furthermore, benzo[d]imidazole-2-carboxamide derivatives have been evaluated for their mode of action against FtsZ, with some compounds showing potent inhibition of B. subtilis 168 FtsZ and being active against isoniazid-resistant Mtb strains. nih.gov These findings suggest that Mtb FtsZ is a viable target for benzimidazole-based antitubercular drugs. nih.gov

Antiviral Research of Fluorobenzimidazole Compounds

The structural features of fluorobenzimidazoles make them attractive candidates for antiviral drug discovery. The benzimidazole core can interact with viral proteins, while the fluorine atom can enhance binding affinity and metabolic stability.

In Vitro Efficacy against Viral Replicons (e.g., HCV NS5A Inhibition)

A significant area of research for fluorobenzimidazole compounds has been their activity against the Hepatitis C Virus (HCV). Specifically, these compounds have been identified as potent inhibitors of the HCV nonstructural protein 5A (NS5A). nih.gov NS5A is a multifunctional protein crucial for HCV RNA replication and virion assembly, making it an excellent target for antiviral therapy. nih.govmdpi.com

Research has led to the discovery of fluorobenzimidazole analogs that exhibit potent, broad-genotype in vitro activity against HCV genotypes 1-6 replicons. nih.gov These next-generation inhibitors are also effective against HCV NS5A variants that show resistance to earlier NS5A inhibitors. nih.gov The 50% effective concentration (EC50) values for these compounds are often in the picomolar range, indicating high potency. researchgate.net For example, Daclatasvir, a well-known HCV NS5A inhibitor with a structure related to this class, has EC50 values ranging from 9 to 146 pM for multiple HCV replicon genotypes. medchemexpress.com The introduction of fluorine into the benzimidazole structure has been shown to improve pharmacokinetic properties compared to non-fluorinated analogs. nih.gov

Table 3: In Vitro Anti-HCV Activity of Selected NS5A Inhibitors

| Compound/Inhibitor | HCV Genotype | EC50 | Reference |

|---|---|---|---|

| Daclatasvir (BMS-790052) | Genotype 1b | 9 pM | medchemexpress.com |

| Ledipasvir | Genotype 1b | 4 pM | researchgate.net |

| Pibrentasvir | Genotypes 1-6 | 1.4 - 5.0 pM | medchemexpress.com |

Investigation of Antiviral Mechanisms and Target Specificity

The mechanism of action for benzimidazole-based HCV inhibitors often involves allosteric inhibition of viral proteins. In the case of HCV NS5A inhibitors, these compounds bind to the N-terminus of the NS5A protein. nih.gov This binding event is thought to prevent the hyperphosphorylation of NS5A, a process necessary for viral replication and assembly. researchgate.net Although NS5A has no known enzymatic function, its role in coordinating the formation of the replication complex makes it a vulnerable target. nih.gov

For benzimidazole inhibitors targeting the HCV RNA-dependent RNA polymerase (RdRP), another crucial viral enzyme, studies have shown that they act as allosteric inhibitors. nih.gov They bind to a site on the enzyme distinct from the active site, inducing a conformational change that blocks the polymerase's activity before the elongation step of RNA synthesis. nih.gov Resistance mutations to these compounds have been mapped to surface residues of the polymerase, confirming the allosteric binding site as a valid target for drug development. nih.gov The specificity of these antiviral compounds is a key feature, with many showing little to no activity against other DNA and RNA viruses, and minimal cytotoxicity to host cells. frontiersin.org

Anticancer Research and Cytotoxic Investigations

The benzimidazole core is a constituent of numerous compounds investigated for their anticancer potential. nih.gov These derivatives have demonstrated the ability to interfere with various biological processes crucial for cancer cell proliferation and survival.

The cytotoxic effects of these compounds are often found to be dose-dependent. The potency of these derivatives, typically measured by their half-maximal inhibitory concentration (IC50), can vary significantly based on the specific substitutions on the benzimidazole ring and the cancer cell line being tested.

Table 1: Examples of In Vitro Cytotoxicity of Benzimidazole Derivatives in Various Cancer Cell Lines

| Benzimidazole Derivative Class | Cancer Cell Line | Observed Effect |

| Bis-benzimidazole derivatives | Lung Cancer (NCI-H522, NCI-H23) | Significant cytotoxicity nih.gov |

| Bis-benzimidazole derivatives | Breast Cancer (MDA-MB453, MDA-MB468) | Significant cytotoxicity nih.gov |

| Substituted benzimidazoles | General | Varied cytotoxic potential |

Note: This table represents general findings for the benzimidazole class and not specific data for this compound.

The anticancer activity of benzimidazole derivatives is attributed to their interaction with various molecular targets within cancer cells. These interactions can disrupt critical oncological pathways, leading to the inhibition of tumor growth and induction of apoptosis (programmed cell death).

One of the key mechanisms of action for some benzimidazole compounds is the inhibition of tubulin polymerization. Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and trigger apoptosis.

Other identified molecular targets for benzimidazole derivatives in cancer include:

Kinases: These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Benzimidazole-based compounds have been developed as inhibitors of various kinases involved in cancer, such as vascular endothelial growth factor receptor (VEGFR) and B-Raf.

DNA and Associated Enzymes: Some derivatives can interact with DNA, either by intercalating between the base pairs or by inhibiting enzymes involved in DNA replication and repair, such as topoisomerase and PARP (Poly (ADP-ribose) polymerase).

Apoptosis-regulating proteins: Certain benzimidazole compounds can modulate the expression and activity of proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins.

Other Investigated Biological Activities of Benzimidazole Scaffolds

The versatility of the benzimidazole scaffold extends beyond anticancer research, with derivatives being investigated for a wide range of other biological activities.

The benzimidazole structure is a common motif in the design of various enzyme inhibitors. The nitrogen atoms in the benzimidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes.

For example, certain benzimidazole derivatives have been studied as inhibitors of enzymes such as:

Proton Pumps: Omeprazole and related drugs are benzimidazole derivatives that act as proton pump inhibitors to reduce stomach acid.

Aldose Reductase: Inhibition of this enzyme is a target for the management of diabetic complications.

Xanthine Oxidase: This enzyme is involved in the production of uric acid, and its inhibitors are used to treat gout.

Benzimidazole derivatives have been designed to interact with a variety of cellular receptors, leading to the modulation of their activity. nih.gov This has led to their investigation as potential therapeutic agents for a range of conditions.

Studies have explored the interaction of benzimidazole compounds with receptors such as:

Histamine H1 and H2 receptors: This has led to the development of antihistamine drugs.

Angiotensin II receptors: This class of drugs is used to treat hypertension.

Dopamine receptors: These are targets for antipsychotic medications.

Emerging Research Perspectives and Future Directions for 1 T Butyl 6 Fluorobenzoimidazole

Development of Novel Synthetic Methodologies for Structural Diversity

The synthesis of benzimidazole (B57391) derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the core heterocyclic ring system. researchgate.net Typically, these syntheses involve the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.net For 1-T-Butyl-6-fluorobenzoimidazole, the starting material would likely be 4-fluoro-N1-tert-butylbenzene-1,2-diamine.

However, to fully explore the therapeutic potential of this scaffold, the development of novel synthetic methodologies that allow for greater structural diversity is crucial. Future research in this area could focus on:

Late-Stage Functionalization: Developing methods to introduce a variety of chemical groups at different positions on the benzimidazole ring after the core has been synthesized. This would allow for the rapid generation of a library of derivatives for biological screening.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound and its analogs. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automated synthesis.

Catalyst-Free Methods: Exploring environmentally benign, catalyst-free synthetic routes to reduce the cost and environmental impact of production. researchgate.net

A hypothetical synthetic scheme for a library of this compound derivatives is presented below:

| Step | Reactants | Conditions | Product |

| 1 | 4-fluoro-3-nitroaniline, tert-butyl bromide | Base, Solvent | 4-fluoro-N-tert-butyl-3-nitroaniline |

| 2 | 4-fluoro-N-tert-butyl-3-nitroaniline | Reducing agent (e.g., SnCl2, H2/Pd) | 4-fluoro-N1-tert-butylbenzene-1,2-diamine |

| 3 | 4-fluoro-N1-tert-butylbenzene-1,2-diamine, various aldehydes (R-CHO) | Oxidizing agent or catalyst | Library of 2-substituted-1-T-Butyl-6-fluorobenzoimidazoles |

Application of Advanced Computational Approaches for Rational Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. openmedicinalchemistryjournal.comwiley.com For this compound, computational approaches can be employed to:

Predict Binding Affinity: Using molecular docking simulations to predict how the compound will interact with various biological targets. researchgate.net This can help to prioritize which targets to investigate experimentally.

Optimize Lead Compounds: Employing techniques like quantitative structure-activity relationship (QSAR) studies to understand how changes in the chemical structure of this compound affect its biological activity. openmedicinalchemistryjournal.com

De Novo Design: Utilizing algorithms to design novel derivatives of this compound with improved potency and selectivity for a specific target. openmedicinalchemistryjournal.com

The following table outlines a potential workflow for the computational design of novel this compound-based inhibitors:

| Stage | Computational Method | Objective |

| Target Identification | Bioinformatics analysis | Identify potential biological targets for a specific disease |

| Hit Identification | Virtual screening, molecular docking | Screen a virtual library of compounds to identify initial hits |

| Lead Optimization | QSAR, molecular dynamics simulations | Modify the structure of the hit compound to improve its activity and drug-like properties |

| ADMET Prediction | In silico ADMET models | Predict the absorption, distribution, metabolism, excretion, and toxicity of the designed compounds |

Identification and Validation of New Biological Targets and Mechanisms of Action

The benzimidazole scaffold is known to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov The presence of the fluorine atom in this compound can significantly influence its electronic properties and ability to form hydrogen bonds, potentially leading to novel biological activities. nih.gov

Future research should focus on:

High-Throughput Screening: Screening this compound and its derivatives against a broad panel of biological targets to identify novel activities.

Mechanism of Action Studies: Once a promising activity is identified, detailed studies should be conducted to elucidate the underlying mechanism of action. This could involve techniques such as transcriptome profiling and proteomic analysis. frontiersin.org

Target Validation: Using techniques like CRISPR-Cas9 gene editing or RNA interference to validate that the identified biological target is responsible for the observed therapeutic effect.

Recent studies on other fluorinated benzimidazoles have identified potential new targets. For example, a fluorinated benzimidazole derivative, TFBZ, has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting biofilm formation through the transcriptional regulation of multiple genes. frontiersin.org Another study identified a fluorinated benzimidazole that modulates the activity of the SERCA2a protein, a potential target for cardiovascular diseases. acs.org

Design of Multi-Targeting Benzimidazole Ligands for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.govnih.gov Therefore, drugs that can simultaneously modulate multiple targets may offer superior therapeutic efficacy compared to single-target agents. acs.org The benzimidazole scaffold is an ideal starting point for the design of multi-target ligands due to its ability to be readily modified to interact with a variety of receptors and enzymes. nih.gov

The design of multi-targeting ligands based on the this compound scaffold could involve:

Molecular Hybridization: Combining the this compound core with other pharmacophores known to interact with different targets. For example, hybrid molecules incorporating features of both a kinase inhibitor and an anti-inflammatory agent could be designed. nih.gov

Fragment-Based Design: Identifying small molecular fragments that bind to different targets and then linking them together using the this compound scaffold as a template.

Computational Design: Employing computational methods to design single molecules that have the optimal shape and chemical properties to bind to multiple targets. nih.gov

The development of multi-target drugs is a challenging but promising area of research. open.ac.ukacs.org The unique structural features of this compound make it an attractive candidate for the development of such next-generation therapeutics.

Q & A

Q. Basic

- NMR : and NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, fluorine coupling in aromatic regions) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- FTIR : Absorbance bands near 1250 cm (C-F stretch) and 1600 cm (imidazole ring vibrations) .

- X-ray crystallography : Resolves crystal packing and steric effects of the tert-butyl group .

How can low yields in the alkylation step be mitigated during synthesis?

Advanced

Low yields often stem from steric hindrance from the tert-butyl group. Strategies include:

- Solvent-free conditions : Eaton’s reagent (PO/MeSOH) promotes efficient alkylation without side reactions .

- Ionic liquid media : Enhances reaction efficiency via improved solubility and catalytic activity .

- Microwave-assisted synthesis : Reduces reaction time and improves energy transfer .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Q. Advanced

- Kinase inhibition assays : Measure IC values using ADP-Glo™ kits in cancer cell lines (e.g., MCF-7, HeLa) .

- Antimicrobial testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., EGFR kinase) .

How can computational docking studies guide the design of this compound-based inhibitors?

Q. Advanced

- Binding mode analysis : Molecular dynamics simulations (e.g., GROMACS) assess ligand-protein interactions, focusing on fluorine’s electronegativity and tert-butyl hydrophobicity .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding energies to prioritize derivatives .

- Pharmacophore modeling : Identifies critical functional groups for activity optimization .

What strategies address impurities in the final product?

Q. Advanced

- Chromatographic purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes unreacted intermediates .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

- HPLC monitoring : C18 columns with UV detection (254 nm) ensure >95% purity .

How does the tert-butyl group influence the compound’s stability under varying pH and temperature?

Q. Advanced

- Thermal stability : The tert-butyl group enhances thermal resistance (decomposition >200°C) due to steric protection .

- pH sensitivity : Imidazole’s basicity (pK ~6.5) makes the compound stable in neutral to mildly acidic conditions but prone to hydrolysis in strong acids/bases .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

How does this compound compare structurally and functionally to its halogenated analogs?

Q. Advanced

- Electron-withdrawing effects : Fluorine at C6 increases electrophilicity vs. chloro/bromo analogs, enhancing interactions with target proteins .

- Steric effects : The tert-butyl group improves membrane permeability compared to methyl or ethyl analogs .

- Bioactivity : Fluorine enhances metabolic stability, while tert-butyl reduces cytotoxicity in NIH/3T3 cells vs. trifluoromethyl derivatives .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT assay) for reproducibility .

- Purity validation : Confirm compound integrity via HPLC and elemental analysis .

- Dose-response curves : Compare EC/IC values across multiple studies to identify outliers .

What green chemistry approaches apply to the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.